molecular formula C27H25N5O2S B2711031 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 946206-39-9

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2711031
CAS No.: 946206-39-9
M. Wt: 483.59
InChI Key: ONYCHUYCWACIPV-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H25N5O2S and its molecular weight is 483.59. The purity is usually 95%.
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Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide (CAS Number: 852145-43-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique structure that includes an indole group, a triazole moiety, and a thioether linkage. This structural diversity is critical for its interaction with various biological targets.

Property Value
Molecular FormulaC27H25N5O4S
Molecular Weight461.6 g/mol
IUPAC NameThis compound
CAS Number852145-43-8

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit various enzymes involved in cancer cell proliferation and survival, including histone deacetylases (HDACs) and thymidylate synthase .
  • Modulation of Signaling Pathways : By binding to receptors or enzymes, the compound can alter signaling pathways that control cell growth and apoptosis .
  • Antioxidant Activity : The presence of the indole and triazole rings contributes to its potential as an antioxidant, which can protect cells from oxidative stress .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound across various cancer cell lines:

  • Cell Line Studies : In vitro assays revealed that the compound exhibits significant cytotoxicity against several cancer cell lines, including colon carcinoma (HCT116) and breast cancer (T47D). For instance, IC50 values were reported at 6.2 µM for HCT116 and 27.3 µM for T47D cells .

Case Studies

  • Study on Colon Cancer : A study evaluated the effects of the compound on HCT116 cells, showing that it induces apoptosis through caspase activation and alters cell cycle progression .
  • Breast Cancer Research : In another study focused on T47D cells, the compound was found to inhibit cell migration and invasion, indicating its potential role in preventing metastasis .

Comparative Analysis with Other Triazole Derivatives

The biological activity of this compound can be compared with other triazole derivatives known for their anticancer properties:

Compound IC50 (µM) Target
This compound6.2 (HCT116)HDAC inhibition
5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole10.0Thymidylate synthase inhibition
Other triazole derivativesVariesVarious targets

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O2S/c1-17-12-18(2)14-19(13-17)29-25(33)16-35-27-31-30-26(23-15-28-24-7-5-4-6-22(23)24)32(27)20-8-10-21(34-3)11-9-20/h4-15,28H,16H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYCHUYCWACIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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